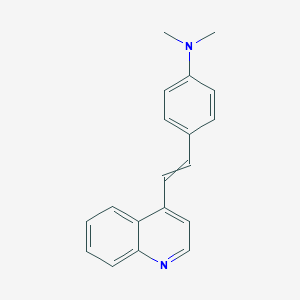

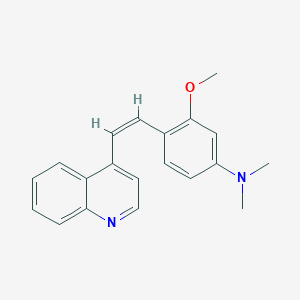

4-(4-Dimethylaminostyryl)quinoline

Übersicht

Beschreibung

“4-(4-Dimethylaminostyryl)quinoline” is a chemical compound with the molecular formula C19H18N2 . It is a quinoline derivative, which is a class of compounds that have a wide range of applications in medicinal and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been a subject of interest in recent years. One method involves the use of α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of “4-(4-Dimethylaminostyryl)quinoline” consists of 19 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . The compound has a molecular weight of 274.4 g/mol . The InChIKey for the compound is CIXDQQGMRYRUQA-JXMROGBWSA-N .Physical And Chemical Properties Analysis

“4-(4-Dimethylaminostyryl)quinoline” is a colorless liquid . It has a molecular weight of 274.37 . The compound is composed of a large number of hydrophobic carbon chains, making it sparingly soluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-(4-Dimethylaminostyryl)quinoline has demonstrated potential in antimicrobial applications. A study by Gutsulyak et al. (1988) explored the effects of various N-aryland N-alkyl-substituted compounds on microorganisms, highlighting their potential in combating microbial threats.

Cancer Research

The compound has been investigated for its effects on cancer. Bahner (1958) found that 4-(4-Dimethylaminostyryl)quinoline caused regression in certain tumors. Additionally, Cosgrove et al. (1965) observed long-term changes, including acute hepatotoxic effects and liver abnormalities, in mice treated with this compound, indicating its potential oncogenic effects.

Crystallography

In crystallography, the structural details of compounds similar to 4-(4-Dimethylaminostyryl)quinoline have been studied. Ekimova et al. (2013) used X-ray diffraction data to determine the crystal structure of a closely related compound, providing insights into its molecular arrangement.

Sensor Development

The compound has been utilized in the development of sensors. Yang et al. (2020) exploited the host-guest inclusion complexes of 4-(4-Dimethylaminostyryl)quinoline for sensing l-α-amino acids in aqueous solutions, demonstrating its application in chemical sensing.

Fragmentation Studies

Research on the fragmentation of 4-(4-Dimethylaminostyryl)quinoline under electron-impact in mass spectrometry has been conducted by Güsten et al. (1973). This study provides valuable information on the behavior of this compound under specific conditions, which is crucial for analytical chemistry applications.

Quantum Chemical Studies

El-Sayed et al. (2017) and Fatma et al. (2015) explored the synthesis and properties of related quinoline compounds, focusing on their molecular geometry and chemical reactivity. These studies contribute to a deeper understanding of the chemical properties of 4-(4-Dimethylaminostyryl)quinoline and similar compounds.

Safety and Hazards

Wirkmechanismus

Target of Action

4-(4-Dimethylaminostyryl)quinoline is a type of quinoline, which are known to have various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .

Mode of Action

Quinolines are known to exhibit their effects through different mechanisms of action, including interactions with dna, inhibition of enzymes, and disruption of cell membranes .

Biochemical Pathways

Quinolines are known to interfere with various biochemical pathways, including dna synthesis, protein synthesis, and cell division .

Result of Action

Quinolines are known to cause various effects at the molecular and cellular levels, including dna damage, inhibition of protein synthesis, and cell death .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of quinolines .

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19/h3-14H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXDQQGMRYRUQA-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061270 | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-quinolinyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Dimethylaminostyryl)quinoline | |

CAS RN |

897-55-2 | |

| Record name | 4-(4-Dimethylaminostyryl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-DIMETHYLAMINOSTYRYL)QUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-quinolinyl)ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-quinolinyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(P-DIMETHYLAMINOSTYRYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68S3S367YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(4-DIMETHYLAMINOSTYRYL)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

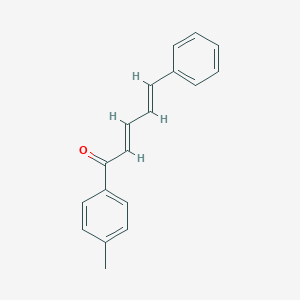

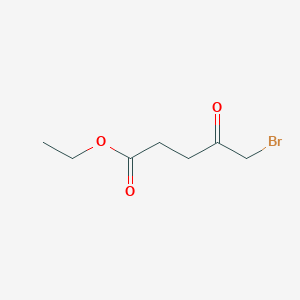

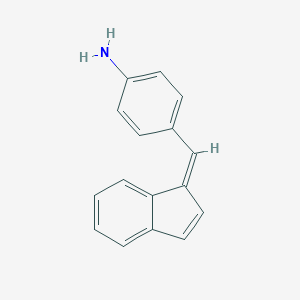

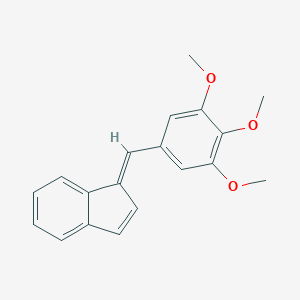

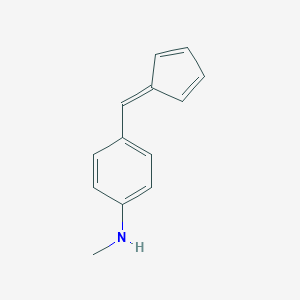

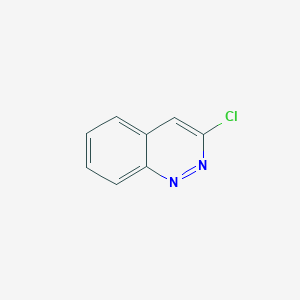

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 4-(4-Dimethylaminostyryl)quinoline support or contradict Warburg's theory on the origin of cancer cells?

A2: Studies comparing the effects of 4-(4-Dimethylaminostyryl)quinoline on malignant and nonmalignant lymphoblasts suggest a contradiction to Warburg's theory. [] While the compound did inhibit respiration and enhance glycolysis in both cell types, the malignant cells did not exhibit a significantly higher glycolytic rate than their nonmalignant counterparts. This finding challenges the core tenet of Warburg's theory, which posits that a respiratory impairment followed by a compensatory increase in glycolysis drives cancer development.

Q2: Have any structural modifications been explored to enhance the activity of 4-(4-Dimethylaminostyryl)quinoline?

A3: Yes, several studies have investigated the Structure-Activity Relationship (SAR) of 4-(4-Dimethylaminostyryl)quinoline and related compounds. Researchers have explored modifications to the aminostyryl portion [, ], substitutions on the styryl ring [], and the introduction of various functional groups like hydroxy, nitro, amino, and methoxy groups [, ]. These modifications aim to understand how different structural elements influence the compound's anti-tumor activity, potentially leading to more potent and selective derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)

![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)

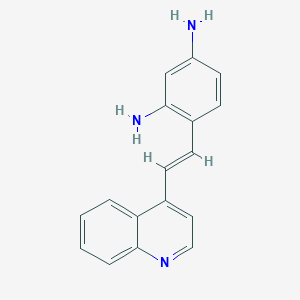

![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)

![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)